molecular formula C6H13FN2O B1446177 DMPU-HF Reagent CAS No. 287966-55-6

DMPU-HF Reagent

Cat. No.: B1446177
CAS No.: 287966-55-6
M. Wt: 148.18 g/mol
InChI Key: VJFSGFXCWXVXOD-UHFFFAOYSA-N
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Description

DMPU-HF Reagent is a chemical compound with the molecular formula C6H12N2O·FH. It is known for its unique structure, which includes a hexahydropyrimidine ring substituted with two methyl groups and a hydrofluoride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Safety and Hazards

1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . The compound is classified under hazard class 6.1/8 and packing group I .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

DMPU-HF Reagent can be synthesized through several methods. One common approach involves the reaction of N-methyl ethanolamine with methylamine under high temperature and pressure conditions, followed by the introduction of carbon dioxide. Another method involves the reaction of 1,2-dichloroethane with methylamine and carbon dioxide at elevated temperatures. These reactions typically require catalysts such as alumina to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DMPU-HF Reagent undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

DMPU-HF Reagent can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrofluoride moiety, which imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSGFXCWXVXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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